N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide is an organic compound that features a cyclopropane ring, a sulfonamide group, and a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives.
Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the bithiophene moiety, often through a nucleophilic substitution reaction.
Cyclopropane Ring Formation: The cyclopropane ring is introduced via a cyclopropanation reaction, which can be achieved using diazo compounds and transition metal catalysts.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for pharmaceutical research, particularly in the development of new therapeutic agents.
Industry: The compound’s properties may be useful in the development of new materials, such as polymers or electronic components.
Mechanism of Action
The mechanism by which N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its sulfonamide and bithiophene moieties. These interactions may modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonamide: A simpler analog that lacks the bithiophene and hydroxyethyl groups.
Thiophene Derivatives: Compounds that contain the thiophene moiety but differ in other structural aspects.
Sulfonamides: A broad class of compounds that share the sulfonamide functional group.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide is unique due to the combination of its cyclopropane ring, sulfonamide group, and bithiophene moiety. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S3/c15-11(7-14-20(16,17)10-1-2-10)13-4-3-12(19-13)9-5-6-18-8-9/h3-6,8,10-11,14-15H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBRWICWFYTFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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